Oxopropaline B

Description

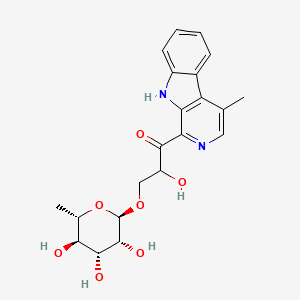

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H24N2O7 |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropan-1-one |

InChI |

InChI=1S/C21H24N2O7/c1-9-7-22-16(15-14(9)11-5-3-4-6-12(11)23-15)18(26)13(24)8-29-21-20(28)19(27)17(25)10(2)30-21/h3-7,10,13,17,19-21,23-25,27-28H,8H2,1-2H3/t10-,13?,17-,19+,20+,21+/m0/s1 |

InChI Key |

ZNCHNBXDOIQLBI-IMRWPYOXSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCC(C(=O)C2=NC=C(C3=C2NC4=CC=CC=C43)C)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC(C(=O)C2=NC=C(C3=C2NC4=CC=CC=C43)C)O)O)O)O |

Synonyms |

oxopropaline B |

Origin of Product |

United States |

Discovery, Isolation, and Natural Occurrence of Oxopropaline B

Historical Context of Oxopropaline Family Discovery

The discovery of the oxopropaline family, including Oxopropaline B, occurred within the broader scientific exploration of microorganisms for novel antitumor antibiotics. nih.gov In the latter half of the 20th century, the genus Streptomyces had been established as a prolific source of a wide array of bioactive secondary metabolites, including many clinically significant anticancer drugs. This led to systematic screening programs aimed at identifying new compounds with potent biological activities.

It was during one such investigation that researchers identified a novel set of compounds, the oxopropalines, from the fermentation products of a specific Streptomyces strain. nih.govnih.gov These compounds were of particular interest due to their shared β-carboline chemical scaffold, a structural motif known to be present in various alkaloids with a wide range of pharmacological properties, including antitumor and antimicrobial activities. nih.govnih.gov The simultaneous production of the known antitumor antibiotic lavendamycin by the same bacterial strain further underscored the potential of this organism as a source of valuable bioactive molecules. nih.govnih.gov

Microbial Production Strains and Fermentation Research

The sole identified natural producer of this compound is the actinomycete strain Streptomyces sp. G324. nih.govnih.gov This strain is also responsible for the production of other members of the oxopropaline family, namely oxopropalines A, D, E, and G, as well as the antitumor antibiotic lavendamycin. nih.govnih.gov

The production of this compound is achieved through submerged fermentation of Streptomyces sp. G324. While specific details of the fermentation medium and conditions for optimal production of oxopropalines are not extensively documented in publicly available literature, general fermentation parameters for antibiotic production by Streptomyces species can be inferred. These typically involve the careful control of nutritional and environmental factors to maximize the yield of the desired secondary metabolites.

Key fermentation parameters that are generally optimized for the production of secondary metabolites from Streptomyces include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and incubation time.

Table 1: Representative Fermentation Parameters for Streptomyces Species

| Parameter | Typical Range/Conditions |

|---|---|

| Carbon Source | Glucose, Starch, Glycerol |

| Nitrogen Source | Soybean meal, Peptone, Yeast extract |

| pH | 6.5 - 7.5 |

| Temperature | 28 - 32°C |

| Aeration | Achieved through shaking (e.g., 180-250 rpm) |

| Incubation Time | 7 - 14 days |

This table represents typical conditions for antibiotic production in Streptomyces and may not reflect the exact parameters used for this compound production.

Isolation Methodologies for this compound

The isolation of this compound from the fermentation broth of Streptomyces sp. G324 involves a multi-step process of extraction and purification. Following fermentation, the culture broth is typically separated from the mycelial biomass. The bioactive compounds, including this compound, are then extracted from the filtered broth using organic solvents.

The crude extract, containing a mixture of oxopropalines and other metabolites, is then subjected to a series of chromatographic techniques to separate the individual compounds. A common approach involves initial fractionation using silica gel column chromatography. In this step, solvents of increasing polarity are used to elute different components from the column.

Further purification of the fractions containing this compound is typically achieved using high-performance liquid chromatography (HPLC). nih.gov This technique allows for the fine separation of closely related compounds based on their differential interactions with the stationary phase of the chromatography column, ultimately yielding pure this compound. The purity of the isolated compound is then confirmed using analytical techniques such as thin-layer chromatography (TLC) and spectroscopic methods.

Biosynthetic Pathways and Precursor Studies of Oxopropaline B

Proposed Biosynthetic Routes to the β-Carboline Core

The central framework of Oxopropaline B, the β-carboline ring system, is widely proposed to be assembled via the Pictet-Spengler reaction. nih.govnih.gov This fundamental reaction in alkaloid biosynthesis involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydro-β-carboline (THβC). nih.govnih.gov

In the biosynthesis of most β-carboline alkaloids, the amino acid L-tryptophan serves as the primary precursor, providing the tryptamine (B22526) unit (the β-arylethylamine). nih.govnih.gov The biosynthesis of this compound likely follows this established route, starting with the enzymatic condensation of a tryptophan-derived intermediate with a carbonyl-containing molecule. The specific aldehyde or ketone partner in the case of oxopropaline biosynthesis has not been definitively identified but is derived from other primary metabolic pathways. Following the key Pictet-Spengler cyclization, the resulting THβC scaffold undergoes a series of "tailoring" reactions, including oxidations, to yield the final aromatic β-carboline structure seen in this compound.

Studies on related compounds, such as streptonigrin (B15502), which is co-produced with oxopropalines in some Streptomyces strains, have solidified this hypothesis. researchgate.netrsc.org Isotope-labeling and genetic studies on streptonigrin biosynthesis confirmed that a β-carboline intermediate is formed through a Pictet-Spengler reaction between a tryptophan derivative and a sugar-derived aldehyde, D-erythrose-4-phosphate. rsc.org This provides a strong model for the initial steps in the formation of the oxopropaline core.

| Precursor/Intermediate | Proposed Role in this compound Biosynthesis | Key Reaction Type |

|---|---|---|

| L-Tryptophan | Provides the core indolethylamine structure. | Primary Precursor |

| Carbonyl Compound (e.g., Aldehyde/Ketone) | Reacts with the tryptophan-derived amine to initiate cyclization. | Condensation |

| Tetrahydro-β-carboline (THβC) | The initial cyclized, non-aromatic intermediate. | Pictet-Spengler Reaction |

| Aromatic β-Carboline | The fully formed core structure after subsequent reactions. | Oxidation/Dehydrogenation |

Enzymatic Mechanisms in this compound Biosynthesis

The proposed biosynthetic pathway is catalyzed by a series of specialized enzymes. While the specific enzymes for this compound have not been isolated and characterized, analysis of related pathways provides significant insight into the classes of enzymes involved.

A key enzyme is the Pictet-Spenglerase , which catalyzes the crucial C-C bond formation to create the tetrahydro-β-carboline ring. rsc.org In the biosynthesis of streptonigrin, the enzyme StnK2 was identified as a Pictet-Spenglerase that condenses β-methyl tryptophan with D-erythrose-4-phosphate. rsc.org Similarly, in the biosynthesis of other microbial β-carbolines like marinocarbolines, an enzyme known as McbB was discovered to catalyze the formation of the β-carboline skeleton, although it shares little sequence similarity with other known Pictet-Spenglerases, suggesting enzymatic diversity. cas.cn It is highly probable that a homologous enzyme performs this function in the this compound pathway.

Following the formation of the THβC intermediate, oxidoreductases or dehydrogenases are required to aromatize the newly formed pyridine (B92270) ring. In the streptonigrin pathway, a flavoprotein, StnP2, was found to catalyze the dehydrogenation of the THβC intermediate, leading to the fully aromatic β-carboline. acs.org Such flavoenzymes are common in secondary metabolism for carrying out redox transformations.

Finally, tailoring enzymes are responsible for installing the unique chemical features of this compound, specifically the 1-acyl group and the 4-methyl group. This would likely involve:

Acyltransferases or Polyketide Synthase (PKS)/Non-Ribosomal Peptide Synthetase (NRPS)-like enzymes to attach the propionyl-derived side chain at the C-1 position.

Methyltransferases , using S-adenosyl methionine (SAM) as a donor, to add the methyl group at the C-4 position.

Genetic and Metabolomic Approaches to Pathway Elucidation

Modern techniques in genomics and metabolomics are powerful tools for deciphering the biosynthetic pathways of natural products like this compound. mdpi.com

Genetic approaches typically begin with sequencing the genome of the producing organism, Streptomyces sp. G324. Bioinformatic tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) are then used to identify putative biosynthetic gene clusters (BGCs). mdpi.comfrontiersin.org These clusters contain all the genes necessary for the production of a specific secondary metabolite, including those for the core synthases, tailoring enzymes, regulators, and transporters.

Once a candidate BGC for oxopropaline is identified, its function can be confirmed through genetic manipulation. researchgate.net Creating targeted gene inactivation mutants (gene knockouts) is a common strategy. For instance, a study on Streptomyces flocculus, which produces the related streptonigrin, involved creating a mutant (ΔstnK4) that lost the ability to produce certain intermediates. researchgate.net This mutant strain began accumulating other β-carboline alkaloids, including oxopropaline D and G, which directly linked that gene cluster to their biosynthesis and helped to propose a divergent pathway from a common intermediate. researchgate.net

Metabolomic analysis complements these genetic studies. By comparing the chemical profiles of the wild-type strain with those of the gene knockout mutants using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), researchers can identify the specific intermediates that accumulate when a pathway is blocked. frontiersin.orgmdpi.com This provides direct evidence for the function of the inactivated gene and helps to piece together the sequence of enzymatic steps in the biosynthetic assembly line. Feeding the organism with isotopically labeled precursors (e.g., ¹³C-labeled tryptophan or acetate) and tracking the label's incorporation into the final product can also definitively map the origin of the atoms in the molecule. cas.cn

Chemical Synthesis Strategies for Oxopropaline B and Analogues

Total Synthesis Approaches for the Oxopropaline Scaffold

The total synthesis of the oxopropaline scaffold is a complex undertaking that has been addressed through various innovative methodologies. A key breakthrough in this area was the first total synthesis of oxopropaline G, a closely related natural product. pharm.or.jpnih.govacs.org This work, along with subsequent research, has laid the groundwork for accessing the core structure of these alkaloids. dntb.gov.uauffs.edu.brresearchgate.netmendeley.comtandfonline.com

A notable strategy involves a thermal electrocyclic reaction of a 1-azahexatriene system that includes the indole (B1671886) 2,3-bond to construct a new 4-methyl-β-carboline framework. pharm.or.jp This approach was instrumental in the total syntheses of oxopropalines D and G. pharm.or.jpmendeley.com The synthesis commenced with 2-formyl-3-iodoindole, which underwent a cross-coupling reaction and subsequent transformations to yield an oxime. This oxime, serving as the 1-azahexatriene system, was then subjected to a thermal electrocyclic reaction to form the crucial 4-methyl-β-carboline nucleus. pharm.or.jp

Another advanced approach achieved the formal synthesis of oxopropalines D and G on a gram scale in a one-pot reaction from commercially available materials. acs.org This method represents a significant improvement in efficiency over previous multi-step syntheses. acs.org

Key Synthetic Methodologies for β-Carboline Formation

The β-carboline core is a defining feature of the oxopropaline family, and its construction is a critical aspect of any total synthesis. ljmu.ac.uk The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carboline alkaloids. nih.govnih.gov This reaction typically involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by cyclization to form the tetrahydro-β-carboline skeleton. nih.govacs.orgechemcom.com

Several variations and improvements on the classical Pictet-Spengler reaction have been developed to enhance yield and accommodate a wider range of substrates. These include:

Acid-catalyzed reactions: Various acids, such as trifluoroacetic acid (TFA), hydrochloric acid, and citric acid, have been employed to facilitate the reaction. echemcom.com The use of greener reagents like citric acid in water offers an environmentally friendly alternative. echemcom.com

Oxidative variants: Following the Pictet-Spengler condensation, the resulting tetrahydro-β-carboline is often oxidized to the fully aromatic β-carboline. analis.com.mymdpi.commdpi.com Reagents like potassium permanganate (B83412) (KMnO4) are commonly used for this purpose. mdpi.commdpi.com

One-pot syntheses: Researchers have developed one-pot procedures that combine multiple steps, such as N-acylation, Pictet-Spengler reaction, and subsequent cycloadditions, to streamline the synthesis of complex β-carboline analogues. acs.org

Tandem reactions: A novel one-pot synthesis of tetrahydro-β-carbolines has been described using a tandem hydroformylation–Pictet–Spengler reaction starting from olefins and aryl ethylamines. rsc.org

Beyond the Pictet-Spengler reaction, other methods for forming the β-carboline ring system include the Bischler-Napieralski reaction and various transition metal-catalyzed cyclizations. ljmu.ac.uk

Stereoselective Synthesis of Oxopropaline Congeners

Achieving stereoselectivity is a critical challenge in the synthesis of complex natural products like the oxopropalines. The development of methods to control the three-dimensional arrangement of atoms is essential for producing specific enantiomers with desired biological activities. ub.edu

The first enantioselective total syntheses of oxopropaline D and its enantiomer were accomplished utilizing the Sharpless asymmetric dihydroxylation procedure. pharm.or.jpresearchgate.net This key step allowed for the introduction of chirality with high enantiomeric excess. researchgate.net The synthesis started from a common key intermediate, N-MOM-1-methoxycarbonyl-4-methyl-β-carboline, and proceeded through a nine-step sequence to yield the target molecules. pharm.or.jpresearchgate.net

Biocatalysis has also emerged as a powerful tool for the stereoselective synthesis of β-carboline derivatives. d-nb.info Researchers have engineered enzymes, such as strictosidine (B192452) synthase, to catalyze the Pictet-Spengler reaction between tryptamine and various aldehydes with high enantioselectivity. d-nb.info This approach offers a green and efficient alternative to traditional chemical methods for producing chiral 1-substituted tetrahydro-β-carbolines. d-nb.info Other stereoselective approaches involve the use of chiral auxiliaries or the synthesis of chiral building blocks prior to the key cyclization step. nih.govmdpi.commdpi.comrsc.org

Semi-Synthesis and Derivatization of Oxopropaline B

Semi-synthesis is a powerful strategy that begins with a readily available natural product, which is then chemically modified to produce the desired target molecule or its derivatives. numberanalytics.com This approach can be more efficient than total synthesis, especially for complex molecules where a significant portion of the structure is present in a natural precursor. numberanalytics.comnih.gov

While specific examples of the semi-synthesis of this compound itself are not extensively detailed in the provided search results, the principles of semi-synthesis and derivatization are widely applied in natural product chemistry. numberanalytics.com Common derivatization reactions that could be applied to a precursor of this compound include oxidation, reduction, alkylation, acylation, and cyclization to create a library of analogues. numberanalytics.comd-nb.info This strategy, sometimes referred to as diverted total synthesis, allows for the creation of novel compounds with potentially improved properties by modifying intermediates in a synthetic route. wikipedia.org

Development of Novel Synthetic Routes for this compound Analogues

The quest for more efficient and versatile methods to create analogues of complex natural products like this compound is a continuous effort in synthetic chemistry. whiterose.ac.uk Researchers are constantly developing novel synthetic routes that offer advantages in terms of step economy, yield, and the ability to generate structural diversity. nih.gov

Recent advances in the synthesis of β-carboline alkaloids include:

Microwave-assisted one-pot protocols: These methods can significantly reduce reaction times and improve yields for the preparation of substituted 3,4-dihydro-β-carbolines. nih.gov

Electrochemistry in deep eutectic solvents: This green and atom-efficient method has been reported for the synthesis of tetrahydro-β-carboline derivatives. acs.org

Novel cyclization strategies: Researchers have explored electrocyclic cyclization of 3-nitrovinylindoles and palladium-catalyzed C-H/N-H activation as alternative methods for constructing the β-carboline scaffold. ljmu.ac.ukmdpi.com

Biocatalytic approaches: The use of engineered enzymes for the Pictet-Spengler reaction is a promising avenue for the sustainable and highly selective synthesis of β-carboline analogues. d-nb.info

Molecular and Cellular Mechanisms of Action of Oxopropaline B

Identification of Molecular Targets and Binding Interactions

While specific molecular targets for Oxopropaline B have not been definitively identified in dedicated studies, the broader class of β-carboline alkaloids is known to interact with various cellular components. A primary mode of action for many β-carboline derivatives is their interaction with DNA. nih.govnih.gov These planar aromatic molecules can intercalate between the base pairs of the DNA double helix. nih.gov This intercalation can disrupt DNA replication and transcription, leading to cellular dysfunction and arrest of the cell cycle.

Furthermore, β-carboline alkaloids have been shown to target enzymes crucial for maintaining DNA topology, such as topoisomerases I and II. nih.govnih.gov By inhibiting these enzymes, β-carbolines can lead to the accumulation of DNA strand breaks, ultimately triggering apoptotic pathways. Other potential molecular targets for this class of compounds include protein kinases, which are key regulators of numerous cellular signaling pathways. researchgate.net The specific binding interactions of this compound with these potential targets would likely involve a combination of hydrophobic and hydrogen bonding interactions, facilitated by its distinct chemical structure.

Cellular Pathway Modulation by this compound

The cytocidal nature of this compound suggests its significant impact on cellular pathways that govern cell survival and proliferation. The modulation of these pathways is a direct consequence of its interactions with its molecular targets.

The in vitro cytocidal activity of this compound is likely mediated by a multi-faceted mechanism, a common characteristic of β-carboline alkaloids. The induction of DNA damage, either through direct intercalation or the inhibition of topoisomerases, is a primary mechanism that can trigger programmed cell death, or apoptosis. nih.govmdpi.com DNA damage response pathways would be activated, leading to cell cycle arrest to allow for DNA repair. However, if the damage is too extensive, the cell is directed towards apoptosis.

Another potential mechanism contributing to its cytocidal activity is the generation of reactive oxygen species (ROS). researchgate.net Increased intracellular ROS levels can lead to oxidative stress, damaging cellular components such as lipids, proteins, and DNA, and further pushing the cell towards apoptosis. The specific apoptotic pathway activated by this compound, whether intrinsic (mitochondrial-dependent) or extrinsic (death receptor-mediated), would depend on the specific cellular context and the cascade of signaling events initiated by the initial drug-target interaction.

While a detailed enzyme inhibition profile for this compound is not available, based on the activities of related β-carboline compounds, it is plausible that it exhibits inhibitory activity against several key enzymes. As mentioned, topoisomerases are significant targets for this class of molecules. nih.gov The inhibition of these enzymes prevents the re-ligation of DNA strands after they have been cleaved to resolve topological stress, leading to the accumulation of double-strand breaks.

Additionally, various β-carboline derivatives have been shown to inhibit protein kinases. researchgate.net These enzymes play a critical role in cell signaling pathways that control proliferation, differentiation, and survival. By inhibiting specific protein kinases, this compound could disrupt these pathways, leading to an anti-proliferative effect. The mechanism of inhibition for these enzymes is often competitive, where the inhibitor binds to the ATP-binding site of the kinase, preventing the binding of ATP and subsequent phosphorylation of its substrate.

| Potential Enzyme Targets for this compound | Plausible Mechanism of Inhibition | Potential Cellular Outcome |

| Topoisomerase I/II | Stabilization of the enzyme-DNA cleavable complex | DNA strand breaks, apoptosis |

| Protein Kinases (e.g., CDKs, PLKs) | Competitive inhibition at the ATP-binding site | Cell cycle arrest, inhibition of proliferation |

| Monoamine Oxidases (MAOs) | Reversible or irreversible inhibition | Alteration of neurotransmitter levels (less likely to be primary cytocidal mechanism) |

Structure-Activity Relationship (SAR) Studies for this compound and Related Compounds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and selective analogues. researchgate.net

The rational design of analogues of this compound would be guided by the established SAR of the broader β-carboline class of compounds. nih.govslideshare.net Key structural features of the β-carboline scaffold that are often manipulated in analogue development include:

Substituents on the β-carboline ring system: The type and position of substituents on the aromatic rings can significantly impact activity. For example, the introduction of specific groups at certain positions can enhance DNA binding affinity or improve interactions with the active site of target enzymes.

Modifications at the N-2 and N-9 positions: Alkylation or acylation at these nitrogen atoms can alter the electronic properties and steric bulk of the molecule, influencing its biological activity.

Variations in the side chains: For oxopropalines, modifications to the side chains attached to the β-carboline core would be a primary focus for analogue development to explore their impact on cytocidal potency and selectivity.

The goal of such rational design would be to develop analogues with improved therapeutic indices, meaning higher potency against cancer cells and lower toxicity towards normal cells.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov For this compound and its analogues, a QSAR model could be developed to predict their cytocidal activity based on various molecular descriptors.

These descriptors can be categorized as:

Electronic descriptors: Such as atomic charges and dipole moments, which influence electrostatic interactions.

Steric descriptors: Including molecular volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic descriptors: Like the partition coefficient (logP), which affects membrane permeability and hydrophobic interactions with targets.

Topological descriptors: Which describe the connectivity of atoms within the molecule.

Advanced Research Methodologies for Oxopropaline B Characterization

Advanced Spectroscopic Techniques for Structural Elucidationconnectedpapers.comresearchgate.net

The definitive structure of Oxopropaline B and its analogs is established through a combination of powerful spectroscopic methods. researchgate.net These techniques provide a detailed picture of the molecule's atomic connectivity and three-dimensional arrangement.

High-Resolution NMR Spectroscopy for Complex Structureschemguide.co.uklibretexts.org

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural analysis of complex molecules like this compound. chemguide.co.uklibretexts.orgresearchgate.net It provides unparalleled insight into the chemical environment of individual atoms.

Proton (¹H) and Carbon-¹³ (¹³C) NMR: These fundamental one-dimensional NMR experiments are crucial for identifying the carbon skeleton and the number and types of protons in the molecule. mdpi.com The chemical shifts observed in these spectra offer initial clues about the functional groups present. chemguide.co.uklibretexts.org

Two-Dimensional (2D) NMR Techniques: For intricate structures, 2D NMR is essential. researchgate.net Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to piece together the molecular puzzle by revealing correlations between neighboring protons (COSY), directly bonded carbon-proton pairs (HSQC), and long-range carbon-proton couplings (HMBC). researchgate.net These methods were instrumental in elucidating the structures of various oxopropaline alkaloids. researchgate.netresearchgate.net

A significant challenge in NMR is the "slow tumbling problem," particularly for larger molecules, which can lead to broad, poorly resolved signals. Encapsulating macromolecules in reverse micelles dissolved in low-viscosity fluids is one strategy developed to overcome this, enabling high-resolution analysis. nih.gov

Mass Spectrometry-Based Methods for Metabolite Profilingdntb.gov.uafrontiersin.org

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. In the context of this compound, it plays a vital role in identifying and characterizing metabolites. dntb.gov.uafrontiersin.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides extremely accurate mass measurements, allowing for the determination of the elemental formula of this compound and its metabolites. mdpi.comnih.gov This is a critical step in distinguishing between compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry allows for the separation of complex mixtures of metabolites before their individual analysis by MS. dntb.gov.uamdpi.comnih.gov This is particularly useful for profiling the various oxopropaline analogs produced by Streptomyces species. mdpi.com

Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of selected ions within the mass spectrometer to generate characteristic fragmentation patterns. mjcce.org.mkfrontiersin.org These patterns serve as a "fingerprint" for a particular molecule, aiding in its identification and structural elucidation. mjcce.org.mkresearchgate.net

Untargeted metabolomics studies, often employing LC-HRMS, have been successful in identifying a wide range of secondary metabolites, including Oxopropaline D, from bacterial extracts. mdpi.com

| Mass Spectrometry Technique | Application in this compound Research | Key Findings |

| High-Resolution Mass Spectrometry (HRMS) | Determination of accurate mass and elemental composition. mdpi.comnih.gov | Enables precise formula determination, distinguishing between isomers. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and analysis of complex metabolite mixtures from microbial sources. dntb.gov.uamdpi.comnih.gov | Profiling of various oxopropaline alkaloids and other secondary metabolites. mdpi.com |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation pattern analysis. mjcce.org.mkfrontiersin.org | Provides "fingerprint" spectra for confident identification of known and novel oxopropalines. mjcce.org.mkresearchgate.net |

Chiroptical Spectroscopy for Absolute Configuration Determinationsaschirality.org

Many natural products, including this compound, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Determining the absolute configuration (the precise 3D arrangement of atoms) is crucial, as different enantiomers can have vastly different biological activities. Chiroptical spectroscopy is a key method for this purpose. saschirality.orgunipi.it

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light. rsc.org The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation. saschirality.orgrsc.org By comparing the experimental ECD spectrum of a compound to spectra predicted by quantum chemical calculations, the absolute configuration can be confidently assigned. saschirality.org This approach has been successfully applied to determine the absolute configuration of related natural products. nih.gov

Optical Rotation (OR): This classical technique measures the rotation of plane-polarized light by a chiral compound. saschirality.org Similar to ECD, theoretical calculations of optical rotation for a specific enantiomer can be compared with the experimental value to determine the absolute configuration. researchgate.net For instance, the absolute configuration of (+)-Oxopropaline D was determined to be R by comparing experimental results with theoretical calculations. researchgate.netscispace.com

Advanced Chromatographic and Separation Techniques for Research Samplesksu.edu.saoup.com.au

The isolation and purification of this compound from complex fermentation broths or synthetic reaction mixtures require advanced separation techniques. diva-portal.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for the separation, identification, and quantification of compounds in a mixture. egyankosh.ac.innih.gov Different HPLC methods can be employed based on the properties of the molecules to be separated.

Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC): This technique is particularly useful for separating charged molecules like alkaloids. diva-portal.org By adding an ion-pairing reagent to the mobile phase, the retention of the charged analyte on a reversed-phase column can be modulated, allowing for fine-tuned separation. diva-portal.org

Ultra-High-Pressure Liquid Chromatography (UHPLC): UHPLC systems utilize columns with smaller particle sizes, leading to higher resolution and faster separation times compared to conventional HPLC. nih.govdiva-portal.org This is advantageous when dealing with complex samples containing numerous closely related compounds. diva-portal.org

The choice of chromatographic conditions, such as the mobile phase composition, pH, and temperature, is critical for achieving optimal separation. mdpi.com

| Chromatographic Technique | Principle | Application in Alkaloid Research |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary and a mobile phase under high pressure. egyankosh.ac.innih.gov | Widely used for the analysis and purification of alkaloids. nih.gov |

| Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) | Enhances retention of ionic compounds on a non-polar stationary phase by adding a counter-ion to the mobile phase. diva-portal.org | Effective for the separation of charged alkaloids. diva-portal.org |

| Ultra-High-Pressure Liquid Chromatography (UHPLC) | Utilizes smaller particle size columns for increased efficiency and speed. nih.govdiva-portal.org | Ideal for resolving complex mixtures of related alkaloids with high resolution. nih.govdiva-portal.org |

Computational Chemistry and Molecular Modeling in this compound Research

Computational methods have become an integral part of modern chemical research, providing insights that complement experimental data.

Molecular Docking and Ligand-Protein Interaction Simulationsopenmedicinalchemistryjournal.comiosrjournals.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). openmedicinalchemistryjournal.comiosrjournals.org This allows researchers to hypothesize the potential biological targets of a compound and understand the molecular basis of its activity. unibas.ch

Virtual Screening: Docking can be used to screen large libraries of compounds against a protein target to identify potential inhibitors. frontiersin.org

Binding Mode Analysis: The results of a docking simulation provide a detailed picture of the interactions between the ligand and the protein's active site, such as hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net This information is invaluable for understanding structure-activity relationships and for designing more potent analogs. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. nih.gov This provides a more realistic view of the binding event and can help to assess the stability of the predicted binding pose. nih.govnih.govosti.gov

While specific molecular docking studies for this compound are not extensively detailed in the provided context, the general applicability of these methods to alkaloids and other natural products is well-established for identifying potential protein targets and understanding interaction mechanisms. mdpi.comrasayanjournal.co.in

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations have emerged as a powerful computational methodology to investigate the structural dynamics and conformational landscapes of complex biomolecules. dovepress.comnih.gov This technique allows researchers to model the intricate movements of atoms and molecules over time, providing insights that are often inaccessible through static experimental structures alone. nih.govcam.ac.uk The core of an MD simulation involves numerically solving Newton's equations of motion for a system of atoms and molecules, where the forces between particles are described by a molecular mechanics force field. nih.gov By simulating these movements over nanoseconds to microseconds, it is possible to generate a trajectory that maps the molecule's conformational flexibility and identifies its preferred shapes or conformations. mdpi.com

The primary goal of applying MD simulations to a molecule like this compound is to explore its conformational ensemble—the collection of different three-dimensional structures the molecule can adopt in solution. dovepress.commdpi.com This is crucial because the biological activity of a natural product is intimately linked to its three-dimensional shape and its ability to adopt specific conformations to interact with biological targets. nih.gov The simulation can reveal the existence of multiple stable or meta-stable conformational states and the energetic barriers between them. cam.ac.uk

While specific MD simulation studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the methodology is standard for analyzing related complex alkaloids and natural products. nih.govbiorxiv.orgplos.org Such simulations typically begin with a starting structure, which is then placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. nih.gov The analysis of the resulting trajectory can provide key data on structural stability and flexibility.

Interactive Table: Representative Data from a Hypothetical Molecular Dynamics Simulation Analysis of this compound. This table illustrates the types of data generated to characterize the dynamic behavior and conformational preferences of the molecule.

| Metric | Description | Illustrative Finding |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of the molecule's backbone atoms from a reference structure over time, indicating structural stability. | The simulation shows the structure equilibrating after an initial period, with an average RMSD value stabilizing, suggesting a stable overall fold. |

| Radius of Gyration (Rg) | Represents the compactness of the molecule's structure. Changes in Rg can indicate conformational opening or closing. mdpi.com | Fluctuations in the Rg value suggest that certain domains of this compound exhibit significant flexibility and may undergo conformational transitions. mdpi.com |

| Conformational Clustering | Groups similar structures from the simulation trajectory together to identify the most populated (lowest energy) conformational states. | Cluster analysis reveals three major conformational families, with one state being dominant (e.g., occupying >60% of the simulation time), representing the most probable structure in solution. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of intramolecular hydrogen bonds throughout the simulation, highlighting key interactions that stabilize specific conformations. mdpi.com | A persistent hydrogen bond is identified that acts as a pivot point for the motion of a flexible loop, crucial for maintaining a specific conformational state. |

These simulations provide a dynamic picture of the molecule, revealing transient states and flexible regions that are critical for its function but difficult to capture with static methods alone. biorxiv.org

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for elucidating the electronic structure and properties of molecules like this compound. nih.goviaea.org These ab initio methods provide a fundamental understanding of a molecule's reactivity, stability, and spectroscopic properties by solving approximations of the Schrödinger equation. warwick.ac.uk Unlike molecular mechanics, which relies on empirical parameters, DFT calculates the electron density of a system to determine its energy and other electronic properties. iaea.org

A central focus of these calculations is the characterization of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital lacking electrons and can act as an electron acceptor. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Eg), is a critical parameter. wikipedia.orgossila.com A smaller energy gap generally implies that the molecule can be more easily excited, indicating higher chemical reactivity and the potential for intramolecular charge transfer. researchgate.net

Computational studies on related alkaloids have successfully used DFT methods, such as the B3LYP functional with various basis sets (e.g., 6-31G(d)), to predict molecular properties and even determine absolute configurations. nih.govresearchgate.net For this compound, these calculations would provide precise values for its electronic characteristics, which are fundamental to understanding its potential interactions with biological systems. The calculations can determine properties such as ionization potential, electron affinity, and dipole moment, which collectively define the molecule's electronic profile. mdpi.com

Interactive Table: Representative Electronic Properties of a β-carboline Alkaloid Framework Calculated via DFT. This table presents the kind of data that would be generated for this compound to characterize its electronic structure. The values are illustrative and based on findings for similar molecular systems. researchgate.netresearchgate.net

| Calculated Property | Description | Illustrative Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate an electron. | -6.25 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept an electron. | -1.50 |

| HOMO-LUMO Gap (Eg) | Energy difference between HOMO and LUMO (Eg = ELUMO - EHOMO). A key indicator of chemical reactivity and electronic transitions. researchgate.net | 4.75 |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule, often approximated as -EHOMO. mdpi.com | 6.25 |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule, often approximated as -ELUMO. mdpi.com | 1.50 |

By computing these electronic descriptors, researchers can predict the regions of this compound that are most likely to be involved in chemical reactions, such as nucleophilic or electrophilic attacks, and understand its charge distribution and polarizability. researchgate.net This information is invaluable for rationalizing its biological activity and for guiding further research.

Emerging Research Areas and Future Directions for Oxopropaline B

Exploration of Undiscovered Biological Activities and Therapeutic Potential (pre-clinical, mechanistic)

While specific preclinical data for Oxopropaline B is limited, the documented bioactivities of its structural relatives, the oxopropalines, provide compelling reasons to investigate its therapeutic potential. Research into related compounds such as Oxopropaline A, D, and G has revealed a range of effects, suggesting that this compound could harbor similar or unique biological functions.

Key Research Findings from Oxopropaline Analogs:

Cytocidal and Antitumor Activity: Oxopropaline D and Oxopropaline G, isolated from Streptomyces species, have been identified as having cytocidal (cell-killing) properties. mdpi.com The antitumor potential of related β-carboline alkaloids is a significant area of interest. uu.edu

Antimicrobial Properties: Compounds with structures similar to the oxopropalines are being explored as candidates for new antibiotics. ontosight.ai This is particularly relevant given the global challenge of antibiotic resistance. ontosight.ai The investigation of Streptomyces species from unique environments continues to yield compounds with antibacterial and antifungal activities. researchgate.net

Neuroprotective Potential: The core β-carboline structure present in oxopropalines is associated with a wide array of pharmacological properties, including potential applications in neurodegenerative diseases like Alzheimer's. uu.edudokumen.pub Research into similar compounds has indicated they may inhibit cholinesterases and support mitochondrial health, both critical factors in neurodegeneration.

Antiviral Activity: Preliminary studies on related nucleoside compounds suggest potential antiviral properties, indicating a possible avenue for future research into this compound's capabilities against viral pathogens.

Mechanistic studies are crucial to move beyond correlation and establish causation in the therapeutic effects of these compounds. frontiersin.org Such preclinical studies involve using cellular and animal models to understand how a compound exerts its effects at a molecular level, for instance, by interfering with specific pathways or protein targets. frontiersin.orgmdpi.comnih.gov Future research on this compound will likely focus on screening it against various cancer cell lines, bacterial and fungal strains, and in models of neurological disorders to uncover its specific bioactivities.

Table 1: Investigated Biological Activities of Oxopropaline Analogs

| Oxopropaline Analog | Source Organism (Example) | Investigated Biological Activity | Citation(s) |

|---|---|---|---|

| Oxopropaline A | Streptomyces sp. | Antimicrobial, Anticancer, Neuroprotective | ontosight.ai |

| Oxopropaline D | Streptomyces sp. G324 | Cytocidal | mdpi.com |

| Oxopropaline G | Streptomyces sp. G324 | Cytocidal | |

| β-Carboline Core | Various | Anti-inflammatory, Anti-Alzheimer, Antimalarial, Antibacterial, Antitumor, Anti-HIV | uu.edu |

Advancements in Biosynthetic Engineering for Enhanced Production

The production of complex natural products like this compound from their native microbial sources, typically Streptomyces, is often inefficient, limiting the supply for research and development. researchgate.net Biosynthetic engineering offers powerful strategies to overcome this challenge by optimizing the metabolic pathways of the producing organisms. nih.govgoogle.com

Key strategies applicable to enhancing this compound production include:

Pathway Engineering: This involves modifying the genetic makeup of the host organism to alter metabolic flux. google.com Techniques can be used to increase the flow through the desired biosynthetic pathway that produces the compound while decreasing flux through competing secondary pathways. google.com

OSMAC (One Strain, Many Compounds) Approach: The production of secondary metabolites by microorganisms is highly dependent on culture conditions. rsc.org The OSMAC strategy involves systematically varying fermentation parameters—such as media composition, pH, temperature, and aeration—to activate silent or cryptic biosynthetic gene clusters, potentially leading to increased yields of known compounds like this compound or the discovery of new derivatives. rsc.orgmdpi.com

Co-cultivation and Chemical Elicitation: Growing the producing strain with other microorganisms (co-cultivation) can trigger defense mechanisms that enhance the production of specific secondary metabolites. For instance, the synthesis of Oxopropaline G by Streptomyces murinus was found to be enhanced when co-cultured with Bacillus subtilis. mdpi.com Similarly, the addition of chemical elicitors, such as small amounts of ethanol (B145695) or DMSO, to the culture medium can significantly boost metabolite production by influencing gene expression and precursor availability. mdpi.com

These genetic and fermentation-based strategies represent a critical research area for making this compound and its derivatives more accessible for comprehensive biological evaluation.

Innovative Synthetic Strategies for Complex this compound Derivatives

The chemical synthesis of complex natural products is essential for confirming their structure, enabling the production of analogs for structure-activity relationship (SAR) studies, and providing a reliable supply independent of microbial fermentation. Research into the synthesis of the oxopropaline family has focused on efficiently constructing the core β-carboline heterocyclic system.

Recent advancements in synthetic organic chemistry have provided new tools for this purpose:

Unified, Metal-Free Synthesis: A significant breakthrough has been the development of a unified strategy to create β-carbolines and related fused azaheteroaromatics under mild, metal-free conditions. researchgate.net This method, which uses readily available propargylic amines and aromatic aldehydes, has been successfully applied to the formal synthesis of Oxopropalines D and G on a gram scale in a one-pot reaction. uu.eduresearchgate.net This approach is notable for its efficiency, broad substrate scope, and environmental friendliness. uu.edu

Tandem Reactions and Cyclization Cascades: Modern synthetic strategies often employ tandem or cascade reactions where multiple bonds are formed in a single operation. These methods, which can involve aza-Michael reactions or palladium-catalyzed cyclizations, are used to build complex heterocyclic scaffolds like those found in the oxopropalines. mdpi.com

Directed C-H Functionalization: This powerful technique uses a directing group to guide a metal catalyst to a specific C-H bond on a molecule, allowing for precise and efficient modification. uu.edu This strategy is invaluable for creating derivatives of the core structure, which is crucial for exploring how different functional groups impact biological activity.

These innovative synthetic routes are vital for the future of this compound research. They not only provide access to the natural product itself but also open the door to creating a library of novel derivatives, which can be screened for improved potency, selectivity, or pharmacokinetic properties. beilstein-journals.orgbeilstein-journals.org

Table 2: Key Synthetic Strategies for the β-Carboline Core of Oxopropalines

| Synthetic Strategy | Key Features | Application Example | Citation(s) |

|---|---|---|---|

| Unified Metal-Free Cyclization | One-pot reaction, mild conditions, no toxic metals, high yield. | Formal synthesis of Oxopropaline D and G. | uu.eduresearchgate.net |

| Pictet-Spengler Reaction | Classic method for β-carboline synthesis from a tryptamine (B22526) and an aldehyde/ketone. | Used extensively for various β-carboline alkaloids. | tandfonline.com |

| Palladium-Catalyzed Reactions | Includes Heck, Suzuki, and Sonogashira couplings for C-C bond formation. | Construction of complex heterocyclic systems. | uu.edubeilstein-journals.org |

| Multi-component Reactions | Combines three or more starting materials in a single step to build molecular complexity efficiently. | Synthesis of dihydropyrrolo[1,2-a]pyrazinone rings, a related scaffold. | mdpi.com |

Integration of Omics Technologies for Comprehensive Biological Understanding

To fully comprehend the biological role and potential of this compound, a systems-level approach is necessary. Omics technologies, which allow for the large-scale study of biological molecules, are revolutionizing natural product research. biobide.comsilicogene.com These methods provide a holistic view of the interactions between a compound and a biological system. azolifesciences.comhumanspecificresearch.org

Genomics and Transcriptomics: By sequencing the genome of the producing Streptomyces strain, researchers can identify the biosynthetic gene cluster (BGC) responsible for producing this compound. mdpi.com Transcriptomics (studying RNA) can then reveal how the expression of these genes changes under different conditions or in response to a specific stimulus, providing clues for enhancing production. biobide.com

Proteomics: This technology analyzes the complete set of proteins in a cell. When a cell is treated with this compound, proteomics can identify which protein levels or modifications change, helping to pinpoint the compound's direct targets and downstream effects. silicogene.comuninet.edu

Metabolomics: As the large-scale study of metabolites, metabolomics provides a real-time snapshot of cellular activity. uninet.edu Untargeted metabolomics has been instrumental in the discovery and annotation of oxopropalines from crude microbial extracts. mdpi.com For example, computational metabolomics approaches like the Global Natural Products Social Molecular Networking (GNPS) platform have successfully identified Oxopropaline D in extracts from Streptomyces species isolated from soil. mdpi.comdntb.gov.ua This approach can accelerate the discovery of new analogs and help elucidate a compound's mechanism of action by revealing its impact on cellular metabolic pathways. uninet.edu

Integrating these different omics datasets offers a powerful, multi-layered understanding of this compound, from its genetic origins to its functional impact on the cell. azolifesciences.com This comprehensive biological picture is essential for guiding its development as a potential therapeutic agent.

Addressing Research Challenges and Opportunities for this compound Development

The path from a natural product discovery to a developed therapeutic is fraught with challenges, but each challenge presents a corresponding opportunity for innovation.

Current Challenges:

Limited Specific Research: The most significant hurdle is the current lack of dedicated research on this compound itself, with most available data being inferred from its analogs.

Low Production Titer: Natural production levels of oxopropalines are often low, making it difficult to obtain sufficient material for extensive testing.

High Rediscovery Rate: A common problem in natural product screening is the frequent rediscovery of known compounds, which can consume significant time and resources. mdpi.com

Synthetic Complexity: Despite recent advances, the total synthesis of complex, multi-ring heterocyclic compounds remains a challenging endeavor.

Future Opportunities:

Untapped Therapeutic Potential: The diverse bioactivities (cytocidal, neuroprotective, antimicrobial) of its close relatives strongly suggest that this compound has significant, unexplored therapeutic potential. ontosight.ai

Biosynthetic Enhancement: Applying advanced biosynthetic engineering and fermentation optimization techniques (e.g., OSMAC, co-culture) holds the promise of dramatically increasing the yield of this compound. nih.govmdpi.com

Novel Derivative Synthesis: Modern, efficient, and environmentally friendly synthetic methods can be leveraged to create a wide array of this compound derivatives, enabling detailed SAR studies to optimize for potency and selectivity. uu.eduresearchgate.net

Mechanistic Elucidation with Omics: The integrated application of genomics, proteomics, and metabolomics can rapidly accelerate our understanding of this compound's biosynthetic pathway and its molecular mechanism of action, providing a clear path for targeted development. mdpi.com

Addressing these challenges through modern scientific approaches will be key to unlocking the full potential of this compound and its derivatives in medicine and biotechnology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.